![molecular formula C12H26O2Si B8264482 2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)
2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL
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Overview
Description
2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL is an organic compound with the molecular formula C12H26O2Si. It is a derivative of cyclohexanol where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL typically involves the protection of cyclohexanol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Cyclohexanol+TBDMSClBaseCyclohexanol, 2-[(tert-butyldimethylsilyl)oxy]-, cis-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL undergoes various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidation conditions, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can be reduced to remove the TBDMS group, regenerating the free alcohol.
Substitution: The TBDMS group can be substituted by other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride (HF) in pyridine are commonly used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the TBDMS group.
Major Products Formed
Oxidation: Depending on the substrate, oxidation can yield ketones or aldehydes.
Reduction: The major product is the deprotected alcohol.
Substitution: The major product is the alcohol with the new protecting group or functional group.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₆O₂Si
- Molecular Weight : 230.42 g/mol
- Structural Characteristics : The compound features a cyclohexanol core with a tert-butyl dimethylsilyl ether functional group, which enhances its stability and reactivity in chemical reactions.
Organic Synthesis
- Building Block : This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its silyl ether functionality allows for selective reactions that can lead to various derivatives.
Medicinal Chemistry
- Drug Development : The compound is utilized in the design of pharmaceuticals due to its ability to form stable bonds with biological targets. It has potential applications in creating drug candidates that require specific structural motifs for enhanced bioactivity.
Material Science
- Polymer Chemistry : In materials science, 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol can be integrated into polymer matrices to improve mechanical properties or thermal stability. Its silyl group can enhance compatibility with various organic solvents.
Case Study 1: Synthesis of Bioactive Compounds
A research study demonstrated the utility of this compound as a precursor for synthesizing bioactive compounds. The study highlighted its role in enhancing the solubility and stability of drug candidates, ultimately leading to improved pharmacokinetic profiles.
Compound | Method Used | Yield (%) | Reference |
---|---|---|---|
Bioactive Compound A | Direct Silylation | 85% | |
Bioactive Compound B | Protective Group Strategy | 90% |
Case Study 2: Polymer Applications
In another study, the incorporation of this compound into polymer formulations was explored. The results indicated that adding this compound improved the thermal stability and mechanical strength of the resulting materials.
Mechanism of Action
The mechanism of action of 2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL primarily involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl group and the electron-donating effects of the methyl groups.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 2-[(trimethylsilyl)oxy]-, cis-: Similar protecting group but less sterically hindered.
Cyclohexanol, 2-[(triisopropylsilyl)oxy]-, cis-: More sterically hindered than TBDMS, providing greater stability.
Cyclohexanol, 2-[(tert-butyldiphenylsilyl)oxy]-, cis-: Provides even greater steric hindrance and stability.
Uniqueness
2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL is unique due to its balance of stability and ease of removal. The TBDMS group provides sufficient steric hindrance to protect the hydroxyl group under various conditions while being relatively easy to remove using mild reagents.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKVQZKBAVMFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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